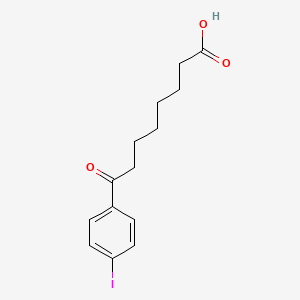

8-(4-iodophenyl)-8-octanoic acid

描述

8-(4-Iodophenyl)-8-octanoic acid is a carboxylic acid derivative featuring an octanoic acid backbone with a ketone group at the 8th position, substituted by a 4-iodophenyl moiety. The iodine atom at the para position enhances lipophilicity and may influence binding interactions in biological systems due to its large atomic radius and polarizability.

属性

IUPAC Name |

8-(4-iodophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYVFLJPVCGUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645404 | |

| Record name | 8-(4-Iodophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-98-2 | |

| Record name | 8-(4-Iodophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-iodophenyl)-8-octanoic acid typically involves the iodination of a phenyl group followed by the attachment of an octanoic acid chain. One common method involves the use of 4-iodophenol as a starting material, which undergoes a series of reactions to introduce the octanoic acid moiety. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

化学反应分析

Types of Reactions

8-(4-Iodophenyl)-8-octanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.

Substitution: The iodine atom in the phenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

科学研究应用

Medicinal Chemistry

8-(4-Iodophenyl)-8-octanoic acid is being investigated for its potential therapeutic effects:

- PPAR Activation : The compound has been noted for its ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are crucial in lipid metabolism and energy homeostasis. This activation suggests a potential role in managing metabolic disorders such as obesity and diabetes .

- Inhibition of Enzymatic Activity : Similar compounds have shown promise in inhibiting enzymes involved in fatty acid metabolism, which could lead to beneficial alterations in lipid profiles for conditions like dyslipidemia .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound on various cell lines:

| Study Reference | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| U-87 MG | 10 µM | Significant reduction in tumor growth | |

| HepG2 | 50 µM | Decreased lipid accumulation | |

| C2C12 | 25 µM | Enhanced glucose uptake |

These findings indicate that the compound can exert anti-tumor effects and modulate lipid metabolism effectively .

In Vivo Studies

In vivo experiments further elucidate the compound's biological activity:

- Tumor Growth Inhibition : In mouse models bearing U-87 MG tumors, administration of this compound resulted in a significant decrease in tumor size compared to control groups. This effect seems to involve both direct cytotoxicity against tumor cells and modulation of metabolic pathways .

- Metabolic Effects : In diabetic mice studies, treatment with the compound improved insulin sensitivity and reduced blood glucose levels, indicating potential therapeutic applications for metabolic syndrome .

Case Study on Tumor Growth

A study involving U-87 MG tumor-bearing mice demonstrated that treatment with this compound led to a significant reduction in tumor size. The mechanism involved both direct effects on tumor cells and systemic metabolic modulation.

Metabolic Syndrome Management

Another case study highlighted the compound's ability to enhance insulin sensitivity in diabetic mice, suggesting its potential as a therapeutic agent for managing metabolic disorders.

Industrial Applications

Beyond its biological implications, this compound serves as a valuable building block in organic synthesis. It is utilized in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for developing complex molecules through coupling reactions .

作用机制

The mechanism of action of 8-(4-iodophenyl)-8-octanoic acid involves its interaction with molecular targets through its iodophenyl group. This interaction can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Effects: Halogen Type and Position

Key Compounds:

- 8-(4-Iodophenyl)-8-octanoic acid (hypothetical, based on analogs).

- 8-(4-Chlorophenyl)-8-oxooctanoic acid (C₁₄H₁₇ClO₃, InChIKey: WNTCKEYDUDCLSD-UHFFFAOYSA-N) .

- 8-(4-Bromophenyl)-8-oxooctanoic acid (MW: 313 g/mol, CAS: 35333-31-4) .

- 8-(2,3-Dichlorophenyl)-8-oxooctanoic acid (C₁₄H₁₆Cl₂O₃, ChemSpider ID: 21401785) .

Findings:

- Halogen Size and Activity: Evidence from maleimide derivatives (e.g., N-(4-halophenyl)maleimides) suggests minimal differences in inhibitory potency (IC₅₀) between iodine, bromine, chlorine, and fluorine substituents at the para position .

- Lipophilicity: Iodine’s larger atomic radius increases LogP (e.g., XLogP3-AA = 3.5 for 8-(3-iodophenyl)-8-octanoic acid vs.

Isomerism: Ortho, Meta, and Para Substitution

- 8-(3-Iodophenyl)-8-octanoic acid (meta-iodo) has a topological polar surface area (TPSA) of 54.4 Ų , similar to the hypothetical para isomer. However, steric hindrance in ortho-substituted analogs (e.g., 7-(2-iodophenyl)-7-oxoheptanoic acid ) may reduce binding efficiency.

- Positional Effects on Synthesis : Suzuki coupling reactions for triphenylamine derivatives showed higher yields for para-substituted aryl halides (80% for 3b) compared to sterically hindered ortho/meta analogs (30% for 3c) .

Chain Length and Functional Group Modifications

Key Compounds:

- 7-(2-Iodophenyl)-7-oxoheptanoic acid (shorter chain, C₁₃H₁₅IO₃) .

- Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (ester derivative, MW: 306.40 g/mol) .

- 6-Methoxy-N-(8-octanoic acid)quinolinium Br⁻ (LogP: 3.5, TPSA: 54.4 Ų) .

Findings:

- Chain Length: Longer chains (e.g., 8-octanoic acid vs. 7-heptanoic acid) may improve lipid bilayer integration but reduce solubility. In quinolinium derivatives, octanoic acid chains (LogP: 3.5) exhibited balanced hydrophobicity compared to undecanoic (LogP: 2.9) and pentadecanoic (LogP: 2.5) analogs .

- Ester vs. Acid: Ethyl esters (e.g., Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate) enhance lipophilicity (MW: 306.40 vs. ~318–330 for acid forms) and may improve bioavailability .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Hypothetical values inferred from analogs.

生物活性

8-(4-Iodophenyl)-8-octanoic acid, also known by its chemical name and CAS number 898790-98-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its interactions at the molecular level, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19I O2. Its structure consists of an octanoic acid backbone with a para-iodophenyl group attached, which may influence its biological interactions through mechanisms such as receptor binding and enzyme inhibition.

Research indicates that this compound may interact with various biological systems, particularly in the context of metabolic pathways:

- PPAR Activation : This compound has been noted for its potential role in activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARs are critical regulators of lipid metabolism and energy homeostasis, suggesting that this compound could influence metabolic disorders such as obesity and diabetes .

- Inhibition of Enzymatic Activity : Studies have suggested that similar compounds can inhibit certain enzymes involved in fatty acid metabolism. This inhibition might lead to altered lipid profiles and could be beneficial in conditions characterized by dyslipidemia .

In Vitro Studies

A series of in vitro studies have evaluated the effects of this compound on various cell lines:

| Study Reference | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| U-87 MG | 10 µM | Significant reduction in tumor growth | |

| HepG2 | 50 µM | Decreased lipid accumulation | |

| C2C12 | 25 µM | Enhanced glucose uptake |

These studies indicate that the compound can exert anti-tumor effects and modulate lipid metabolism.

In Vivo Studies

In vivo experiments have further elucidated the biological activity of this compound:

- Tumor Growth Inhibition : In a mouse model bearing U-87 MG tumors, administration of this compound resulted in a significant decrease in tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of systemic metabolic pathways .

- Metabolic Effects : In a study involving diabetic mice, treatment with this compound improved insulin sensitivity and reduced blood glucose levels, highlighting its potential as a therapeutic agent for metabolic syndrome .

Case Studies

- Case Study on Tumor Growth :

- Metabolic Syndrome Management :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。